1-Cyclohexylethane-1,2-diol is an organic compound characterized by its two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclohexyl structure. Its chemical formula is C₈H₁₆O₂, and it is primarily recognized for its role as a chiral building block in organic synthesis. The compound can exist in two enantiomeric forms due to the presence of a chiral center, making it significant in the production of pharmaceuticals and other fine chemicals.
The biological activity of 1-cyclohexylethane-1,2-diol is primarily associated with its stereochemistry. Enzymes such as epoxide hydrolases can convert epoxides into vicinal diols with high stereoselectivity, yielding this compound as a product . Additionally, its derivatives may exhibit antimicrobial or antifungal properties, making them relevant in medicinal chemistry.
The synthesis of 1-cyclohexylethane-1,2-diol can be achieved through various methods:
1-Cyclohexylethane-1,2-diol finds applications in various fields:
Research into the interaction of 1-cyclohexylethane-1,2-diol with biological systems has indicated potential pathways for drug metabolism and enzyme interaction. Studies have shown that its derivatives can interact with various enzymes involved in metabolic pathways, influencing their activity and selectivity . Understanding these interactions is crucial for developing safer pharmaceuticals with fewer side effects.
Several compounds exhibit structural similarities to 1-cyclohexylethane-1,2-diol. Below is a comparison highlighting their uniqueness:
While these compounds share similar functional groups and some reactivity patterns, 1-cyclohexylethane-1,2-diol's unique cyclohexyl group provides distinctive steric and electronic properties that influence its reactivity and applications in synthetic chemistry.
The desymmetrization of 1,2-diols through asymmetric catalysis represents one of the most powerful strategies for generating enantioenriched compounds with multiple stereocenters in a single operation [3]. These transformations enable the conversion of achiral or racemic starting materials into optically active products through the selective functionalization of one hydroxyl group over another [4]. The field has witnessed remarkable advances in recent years, with the development of highly efficient metal-catalyzed, organocatalyzed, and enzymatic processes that achieve exceptional levels of enantioselectivity [5].
Kinetic resolution represents a fundamental approach for differentiating enantiomers in racemic mixtures through their differential reaction rates with chiral catalysts or reagents [6]. In the context of terminal 1,2-diols, this strategy has proven particularly effective due to the inherent electronic and steric differences between primary and secondary hydroxyl groups [7].
Lipase-catalyzed kinetic resolution has emerged as the most widely studied approach for racemic 1,2-diols [8]. The process typically involves the selective acetylation of one enantiomer in the presence of vinyl acetate as an irreversible acylating agent [8]. Candida antarctica lipase B has demonstrated exceptional performance in these transformations, achieving selectivity factors exceeding 100 for various substituted 1,2-diols [9].
| Enzyme System | Substrate Type | Selectivity Factor | Enantiomeric Excess | Reference |
|---|---|---|---|---|
| Candida antarctica lipase B | Terminal 1,2-diols | >100 | >99% | [9] |
| Lipase from Burkholderia cepacia | Cyclic meso-diols | 72-251 | 91-97% | [5] |
| Pseudomonas fluorescens lipase | Aromatic diols | 51-111 | 95% | [5] |
The mechanism of enzymatic kinetic resolution involves the formation of a tetrahedral intermediate between the enzyme active site and the hydroxyl group, with the chiral environment of the enzyme pocket providing the necessary discrimination between enantiomers [8]. Temperature control has proven critical, with optimal selectivities typically observed at 30-40°C [8].
Recent developments in metal-catalyzed kinetic resolution have focused on silyl transfer reactions using chiral catalysts [10] [7]. These processes offer the advantage of chemical orthogonality, as silyl protecting groups provide excellent stability and can be selectively removed under mild conditions [10]. The resolution of terminal 1,2-diols via asymmetric silyl transfer has achieved enantiomeric ratios exceeding 95:5 with yields of 40% for the unreacted enantiomer [10].
Copper-based catalysts have shown particular promise in this area, with bisoxazoline ligands providing excellent enantiocontrol [11]. The reaction mechanism involves the coordination of the diol to the copper center, followed by selective silylation of one hydroxyl group based on the steric environment created by the chiral ligand [11].
The stereoselective protection of hydroxyl groups through silylation represents a critical strategy in diol chemistry, particularly for compounds containing axial hydroxyl substituents [4]. The challenge lies in achieving both regio- and stereoselectivity in systems where multiple hydroxyl groups are present.
The stereoselective silylation of axial hydroxyl groups is governed by both steric and electronic factors [4]. Axial hydroxyl groups typically exhibit enhanced reactivity compared to their equatorial counterparts due to reduced steric hindrance from neighboring substituents [12]. This reactivity difference can be exploited using chiral silylating agents or chiral catalysts to achieve high levels of stereoselectivity [4].
| Silylating Agent | Catalyst System | Selectivity | Enantiomeric Excess | Substrate Scope |
|---|---|---|---|---|
| Triethylsilyl chloride | Chiral diamine | >95:5 | 98% | Cyclic meso-diols |
| tert-Butyldimethylsilyl chloride | Copper-bisoxazoline | >90:10 | 96% | Terminal diols |
| Triisopropylsilyl chloride | Rhodium-phosphine | >85:15 | 94% | Polyol systems |
One-pot desymmetrization protocols combining asymmetric acylation with subsequent silylation have demonstrated exceptional efficiency [4]. These processes avoid the problematic acyl migration that can occur during purification, thereby maintaining high enantiomeric excess values [4]. The use of molecular sieves and carefully controlled temperature conditions has proven essential for achieving optimal selectivity [4].
Rhodium-catalyzed intramolecular silylation of alkyl carbon-hydrogen bonds has shown unusual selectivity for carbon-hydrogen bonds located at the delta position relative to the oxygen atom [13]. This selectivity pattern provides access to 1,4-diols through a hydroxyl-directed functionalization strategy [13].
Dynamic kinetic asymmetric transformations represent the most sophisticated approach to diol desymmetrization, enabling the theoretical conversion of 100% of racemic starting material into a single enantiomeric product [14] [15]. These processes combine rapid epimerization of the substrate with selective transformation of one enantiomer by a chiral catalyst [15].
The success of dynamic kinetic asymmetric transformations relies on the presence of an easily epimerizable center that allows rapid interconversion between enantiomers throughout the reaction process [14]. The chiral catalyst must selectively lower the transition state energy of one enantiomer, leading to preferential reaction of that form while the unreacted enantiomer continuously racemizes [14].
For polyol systems, the dynamic process typically involves acyl migration between adjacent hydroxyl groups, facilitated by either acidic or basic conditions [16]. The rate of acyl migration often becomes the rate-determining step in these transformations [16].
Copper-borinic acid dual catalysis has emerged as a powerful platform for the enantioselective propargylation of polyols [17]. This methodology demonstrates excellent chemoselectivity and stereoselectivity across a broad substrate scope, including the desymmetrization of meso-1,2-diols [17]. The reaction provides products with three stereogenic centers and a terminal alkyne functionality in a single operation [17].
| Catalyst System | Substrate Class | Yield | Enantiomeric Excess | Stereogenic Centers |
|---|---|---|---|---|
| Copper-borinic acid | meso-1,2-diols | 72-96% | 89-98% | 3 |
| Rhodium-diphosphine | Cyclic polyols | 68-91% | 92-99% | 2-4 |
| Palladium-phosphoramidite | Terminal diols | 75-88% | 85-96% | 2 |
Recent developments have focused on the combination of transition metal catalysis with organocatalysis to achieve unprecedented levels of selectivity [15]. These hybrid systems leverage the complementary reactivity patterns of different catalyst types to enable transformations that would be impossible with either catalyst alone [15].
The use of spirocyclic ligands has proven particularly effective in these systems, providing rigid frameworks that enhance selectivity while maintaining high reactivity [18] [19]. Spirobiindane-derived ligands have shown exceptional performance in various asymmetric transformations, including the dynamic kinetic resolution of complex polyol substrates [19].
Temperature effects play a crucial role in optimizing these transformations, with most systems requiring careful balance between the rate of epimerization and the rate of selective transformation [16]. Typical operating temperatures range from 40-70°C, depending on the specific catalyst system and substrate structure [16].
The computational investigation of intramolecular hydrogen bonding in 1-Cyclohexylethane-1,2-diol represents a complex interplay between conformational flexibility and electronic structure. Density Functional Theory (DFT) calculations have emerged as the primary computational method for analyzing these intricate hydrogen bonding patterns in diol systems [1] [2].
The B3LYP/6-31G(d,p) level of theory has been extensively employed to optimize the geometric structures of 1-Cyclohexylethane-1,2-diol conformers and analyze their electronic properties [2]. The computational analysis reveals that the intramolecular hydrogen bonding stability in this system follows a distinctive pattern compared to simpler diol systems. Unlike vicinal diols such as ethane-1,2-diol, where intramolecular hydrogen bonding is questionable based on Atoms-in-Molecules (AIM) analysis, the cyclohexyl substitution creates a more complex electronic environment [1].
The donor-acceptor distance analysis indicates that effective intramolecular hydrogen bonding in cyclohexane-derived diols requires specific geometric constraints. DFT calculations demonstrate that the O-H···O distance ranges from 2.24 to 2.78 Å, with the hydrogen bond becoming non-symmetric at distances longer than 2.24 Å [2]. The computational studies reveal that bond linearity and O-H···O angle parameters are crucial determinants of hydrogen bond strength.
The electronic energy differences between conformers provide critical insights into the stability hierarchy of 1-Cyclohexylethane-1,2-diol. DFT calculations at the B3LYP/6-311++G(2d,p) level demonstrate that conformers with favorable intramolecular hydrogen bonding exhibit stabilization energies ranging from 0.5 to 2.0 kcal/mol [2]. These calculations reveal that the cyclohexyl ring adopts preferentially a chair conformation, with the ethane-1,2-diol moiety exhibiting multiple rotational isomers.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analyses provide insight into the electronic reactivity of different conformers. The HOMO-LUMO gap varies significantly between conformers, with hydrogen-bonded conformers typically exhibiting larger energy gaps of 4.5-5.2 eV compared to non-hydrogen-bonded conformers at 4.1-4.8 eV [3].
Natural Bond Orbital (NBO) analysis reveals significant charge redistribution upon hydrogen bond formation. The positive charge enhancement on the hydrogen atom involved in hydrogen bonding increases from +0.15 to +0.16 milliunits upon complex formation [4]. Simultaneously, the oxygen atoms experience charge redistribution, with the hydrogen bond acceptor oxygen showing increased electron density of approximately 0.02 electron units [4].
The electrostatic potential surface analysis demonstrates that intramolecular hydrogen bonding creates distinct electrostatic patterns that influence the overall reactivity landscape. These calculations reveal that the hydrogen bond donor hydroxyl group exhibits enhanced positive electrostatic potential (+0.3 to +0.4 V) compared to non-hydrogen-bonded conformers [4].
The computational investigation of oxidative cleavage pathways in 1-Cyclohexylethane-1,2-diol requires sophisticated transition state optimization methodologies. These simulations provide crucial mechanistic insights into the carbon-carbon bond breaking processes that are fundamental to diol oxidation chemistry [5] [6].
The transition state structures for oxidative cleavage reactions involve complex multi-step mechanisms that require careful computational treatment. Constraint optimization methods have been employed to identify preliminary transition state geometries, followed by full transition state optimization using quasi-Newton methods [7]. The improved dimer method has proven particularly effective for locating transition states in these systems, requiring only 3-4 gradient calculations per optimization cycle [8].
For the periodate-mediated cleavage pathway, the transition state exhibits a five-membered cyclic intermediate with characteristic I-O bond distances of 2.1-2.3 Å and C-C bond distances elongated to 1.7-1.9 Å from the typical 1.54 Å ground state value [9]. The activation energy for this pathway ranges from 12-18 kcal/mol, depending on the specific conformer involved [9].
Multiple reaction channels exist for the oxidative cleavage of 1-Cyclohexylethane-1,2-diol, each with distinct transition state geometries and activation barriers. The periodate oxidation mechanism proceeds through initial ester formation followed by concerted C-C bond cleavage with activation energies of 15-20 kcal/mol [9].
The molecular oxygen-mediated oxidation pathway involves radical intermediates with higher activation barriers ranging from 25-35 kcal/mol. These calculations reveal that cobalt-catalyzed oxidation processes can reduce activation barriers to 12-18 kcal/mol through coordination-assisted mechanisms [5].
Intrinsic Reaction Coordinate (IRC) analysis reveals that the oxidative cleavage pathway involves sequential bond breaking rather than concerted mechanisms. The reaction coordinate shows initial C-C bond elongation (1.54 → 1.85 Å) followed by simultaneous C-O bond formation (2.8 → 1.35 Å) [9]. The transition state geometry exhibits partial double bond character in the forming C-O bonds, with bond orders of 1.3-1.4 compared to the final product value of 2.0 [9].
The frequency analysis of transition states confirms the presence of single imaginary frequencies ranging from 450-650 cm⁻¹, corresponding to the C-C bond breaking coordinate. These calculations demonstrate that solvent effects can reduce activation barriers by 3-5 kcal/mol through transition state stabilization [9].
The computational investigation of BN-cyclohexane diol complexes reveals unique conformational dynamics that differ significantly from their carbon-carbon analogs [10] [11]. These systems exhibit dynamic binding behavior with thermodynamically controlled diol association processes.
The 1,2-BN cyclohexane framework exhibits reversible covalent binding to diols through boron-oxygen coordination. Variable-temperature NMR calculations and DFT optimization reveal that the activation barrier for the reversible B-N Lewis acid-base interaction is 11.2 ± 0.2 kcal mol⁻¹ [10]. This process involves rapid ligand exchange at room temperature with equilibrium constants varying from 0.1 to 10 depending on diol structure.
The conformational interconversion between tetracoordinate and trigonal-planar boron states creates time-averaged electronic structures. DFT calculations at the B3LYP/6-31G(d,p) level demonstrate that the energy difference between these coordination states is 2-4 kcal/mol, making the interconversion thermally accessible at room temperature [10].
The chelate ring size profoundly influences the binding affinity and conformational stability of BN-cyclohexane diol complexes. Thermodynamic calculations reveal that five-membered chelate rings are preferred over six-membered and seven-membered alternatives, with binding constant ratios of 10:1:0.1 respectively [10].
The cis-binding geometry provides significant thermodynamic advantages over trans-binding configurations. DFT calculations demonstrate that cis-diol complexes exhibit enhanced stability by 3-5 kcal/mol due to reduced steric hindrance and optimized orbital overlap [10]. The Thorpe-Ingold effect in gem-dimethyl substituted systems further enhances cis-chelation by contracting the C-C-C bond angle from 112° to 106° [10].
The electronic structure of BN-cyclohexane diol complexes reveals significant charge redistribution upon complex formation. Natural Population Analysis indicates that boron atoms acquire partial positive charge (+0.8 to +1.2 e) while coordinated oxygen atoms become more electron-rich (-0.6 to -0.8 e) [10]. This charge polarization influences the reactivity patterns and binding selectivity of these systems.
The frontier molecular orbital analysis demonstrates that HOMO energies increase by 0.5-1.0 eV upon diol coordination, while LUMO energies decrease by 0.3-0.7 eV. This orbital energy modification enhances the nucleophilic character of the coordinated diol system and facilitates subsequent chemical transformations [10].
The conformational dynamics exhibit temperature-dependent behavior with coalescence temperatures ranging from 233-253 K for different diol complexes. These dynamic processes are entropy-driven with activation entropies of 10-15 cal mol⁻¹ K⁻¹, indicating significant conformational flexibility in the transition states [10].